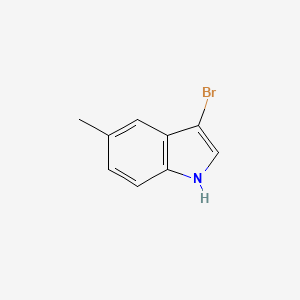

3-Bromo-5-methyl-1H-indole

描述

Contextual Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Materials Science

Indole derivatives are integral to numerous natural and synthetic molecules with profound biological activities. irjmets.comchim.it In medicinal chemistry, the indole nucleus is a "privileged scaffold," meaning it can bind to multiple receptors with high affinity, making it a frequent component in drug discovery. preprints.org This versatility has led to the development of indole-based drugs for a wide range of diseases, including cancer, infections, and neurodegenerative disorders. mdpi.comnih.gov The ability of indole compounds to target various biological pathways, such as inhibiting tubulin polymerization in cancer cells or disrupting bacterial communication, underscores their therapeutic potential. mdpi.com In materials science, the electronic properties of indoles make them valuable components in the creation of novel dyes, pigments, and other functional materials. evitachem.com

Role of Halogenation, Specifically Bromination, in Modulating Indole Reactivity and Bioactivity

The introduction of halogen atoms, particularly bromine, onto the indole ring is a key strategy for fine-tuning its chemical and biological properties. nih.gov Halogenation can significantly alter the electronic distribution within the indole scaffold, thereby influencing its reactivity in subsequent chemical transformations. researchgate.net This modification can also enhance the bioactivity of the molecule. For instance, bromination has been shown to increase the potency of certain indole derivatives as quorum sensing inhibitors, which are crucial for combating bacterial pathogenesis. mdpi.com The position of the bromine atom is critical, as different isomers can exhibit markedly different biological effects. mdpi.com Furthermore, the presence of a bromine atom can increase a molecule's permeability across bacterial cell membranes, potentially amplifying its therapeutic effect. mdpi.com

Positioning of 3-Bromo-5-methyl-1H-indole within the Landscape of Substituted Indole Derivatives

Below is a table detailing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1003708-62-0 |

| Molecular Formula | C9H8BrN |

| Molecular Weight | 210.07 g/mol |

Data sourced from ChemicalBook and Kingston Chemistry. chemicalbook.comkingstonchem.com

Overview of Advanced Research Trajectories for Brominated Indole Systems

Current research on brominated indoles is exploring several promising avenues. In medicinal chemistry, there is a continued focus on synthesizing novel brominated indole alkaloids and evaluating their potential as therapeutic agents, particularly as anticancer and antimicrobial drugs. nih.goviajps.com Researchers are investigating the structure-activity relationships of these compounds to optimize their efficacy and selectivity. nih.gov For example, studies have shown that the placement of bromine on the indole ring can significantly impact the inhibitory activity against certain kinases. nih.gov

In the realm of synthetic chemistry, efforts are being directed towards developing more efficient and selective methods for the bromination of indoles. eurekalert.orgmdpi.com This includes the use of novel reagents and catalytic systems to control the regioselectivity of the reaction, which is crucial for accessing specific isomers with desired properties. eurekalert.orgnih.gov Furthermore, the development of "green" bromination methods that minimize the use of hazardous reagents and solvents is an active area of investigation. bridgew.edu The unique reactivity of brominated indoles also makes them key precursors for creating complex molecular architectures through various cross-coupling reactions. irjmets.com

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXQXAJZTZLYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652078 | |

| Record name | 3-Bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-62-0 | |

| Record name | 3-Bromo-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003708-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Transformation Mechanisms of 3 Bromo 5 Methyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Patterns at Indole (B1671886) C-3 and C-2 Positions

The indole ring is an electron-rich heteroaromatic system, rendering it highly susceptible to electrophilic aromatic substitution (EAS). The site of substitution is governed by the stability of the resulting cationic intermediate, known as the Wheland intermediate. For an unsubstituted indole, the attack of an electrophile at the C-3 position is overwhelmingly favored, as the positive charge in the intermediate can be delocalized over the benzene ring while keeping its aromaticity intact, and also involves the nitrogen atom's lone pair. study.comic.ac.ukquora.com

In 3-Bromo-5-methyl-1H-indole, the C-3 position is occupied by a bromine atom. Consequently, subsequent electrophilic attacks are directed to other positions on the indole ring. For 3-substituted indoles, the next most reactive site for EAS is typically the C-2 position. quimicaorganica.orgrsc.org The mechanism is believed to involve an initial attack of the electrophile at the C-3 position to form a 3,3-disubstituted indolenine intermediate. This is followed by a rearrangement where one of the C-3 substituents migrates to the C-2 position, restoring aromaticity. rsc.org

Site-Selective C-H Functionalization of the Indole Nucleus

Direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful strategy in modern organic synthesis, offering atom- and step-economical routes to complex molecules. For this compound, site-selective C-H functionalization provides pathways to introduce new substituents at various positions, bypassing traditional multi-step sequences.

Cross-Dehydrogenative Coupling (CDC) for C-C and C-X Bond Formation

Cross-dehydrogenative coupling (CDC) is a process that forms a bond between two C-H or a C-H and an X-H bond (where X is a heteroatom) without the need for pre-functionalization of the substrates. chim.it In the context of 3-substituted indoles, CDC reactions are frequently observed to occur at the C-2 position. For instance, palladium-catalyzed CDC reactions can be used for the direct alkynylation of 3-methylindole derivatives at the C-2 position. chim.it This regioselectivity arises from the inherent nucleophilicity of the C-2 position when C-3 is blocked. Therefore, it is anticipated that this compound would undergo CDC reactions with various partners (e.g., arenes, alkynes, ketones) primarily at the C-2 position to forge new C-C or C-X bonds.

Mechanistic Insights into Hydrogen Autotransfer-Type Reactions in Alkylation

Hydrogen autotransfer, also known as the borrowing hydrogen methodology, is an environmentally benign process for C-C and C-N bond formation that uses alcohols as alkylating agents, producing water as the only byproduct. researchgate.netrsc.orgrsc.org This reaction is typically catalyzed by transition metal complexes, such as those of ruthenium, iridium, or iron. researchgate.netrsc.orgrsc.orgthieme-connect.de

The general mechanism involves three key stages:

Dehydrogenation: The metal catalyst oxidizes the alcohol substrate to the corresponding aldehyde or ketone, with the hydrogen atoms being temporarily stored on the catalyst as a metal-hydride species.

Condensation: The nucleophilic indole attacks the in situ-generated electrophilic carbonyl compound, followed by dehydration to form an indolyl-alkene or related intermediate.

Hydrogenation: The metal-hydride species then reduces the intermediate to afford the final alkylated product and regenerates the active catalyst. researchgate.netresearchgate.netresearchgate.net

For this compound, alkylation via the borrowing hydrogen strategy would be expected to occur at the nucleophilic C-2 or N-1 positions, depending on the reaction conditions and the catalyst employed.

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidation | Catalyst removes hydrogen from the alcohol (R-CH₂OH) to form an aldehyde (R-CHO). | Metal-hydride complex, Aldehyde |

| 2. Condensation | Indole nucleophilically attacks the aldehyde, followed by dehydration. | Indolyl-alkene intermediate |

| 3. Reduction | Metal-hydride transfers hydrogen back to the intermediate, yielding the alkylated product. | C-alkylated indole |

Gold-Catalyzed π-Activation and Hydroarylation Mechanisms

Homogeneous gold catalysis has emerged as a powerful tool for activating unsaturated C-C bonds (alkenes, alkynes, allenes) toward nucleophilic attack under mild conditions. unimi.itrsc.org In these reactions, the electron-rich indole ring serves as the nucleophile. The hydroarylation of unsaturated compounds with indoles is an atom-economical method for forming C-C bonds. nih.govacs.orgnih.govkisti.re.kr

The mechanism for gold(I)-catalyzed hydroarylation typically involves:

Coordination of the gold(I) catalyst to the π-system of the alkene or alkyne, which activates it for nucleophilic attack.

Nucleophilic attack by the indole. For a 3-substituted indole like this compound, this attack occurs from the C-2 position. unimi.itwhiterose.ac.ukacs.org

Formation of an intermediate, which can then undergo protonolysis of the C-Au bond to release the alkylated or vinylated indole product and regenerate the active gold catalyst. unimi.it

This methodology allows for the efficient C-2 functionalization of this compound with a variety of unsaturated partners.

Reactivity Profiles of the Organobromine Moiety: Nucleophilic Substitution, Reductive Coupling, and Dehydrobromination

The carbon-bromine bond at the C-3 position of the indole is a versatile functional handle for further molecular elaboration.

Nucleophilic Substitution: While direct SNAr at the C-3 position is not common, the bromine atom can be displaced by nucleophiles under specific conditions, such as phase-transfer catalysis. researchgate.net More synthetically useful are transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow the bromine atom to be replaced by a wide range of aryl, vinyl, alkynyl, or amino groups, providing a powerful platform for diversification. The reaction of 3-bromoindoles with nucleophiles like thiophenols has also been reported, although this can be accompanied by reduction of the C-Br bond. nih.gov

Reductive Coupling: The C-Br bond can participate in reductive coupling reactions. Nickel-catalyzed reductive cross-coupling, for example, allows for the formation of C(sp²)-C(sp³) bonds by coupling aryl bromides with alkyl bromides using a stoichiometric reducing agent like zinc or an organic reductant. semanticscholar.orgnih.govacs.orgacs.orgresearchgate.net This enables the introduction of alkyl chains at the C-3 position, replacing the bromine atom.

Dehydrobromination: Dehydrobromination is not a typical reaction for an aromatic C-Br bond. However, the term can also describe reactions where HBr is eliminated from a reaction intermediate. For instance, 3-bromoindolenines, formed from the bromination of 3-substituted indoles, are known to undergo reactions where the bromine migrates from C-3 to the benzene ring, which could involve intermediate steps with elimination and re-addition characteristics. clockss.org

Steric and Electronic Effects of Bromine and Methyl Substituents on Indole Reactivity

The reactivity of the this compound nucleus is a direct consequence of the combined steric and electronic influences of its substituents. mdpi.comrsc.org

Bromine at C-3:

Steric Effect: The bromine atom at C-3 provides significant steric hindrance, which can disfavor reactions at the adjacent C-2 and C-4 positions. However, it also electronically directs subsequent functionalization away from C-3, making C-2 the most probable site for many reactions on the pyrrole core.

Methyl at C-5:

Electronic Effect: The methyl group is electron-donating via induction (+I) and hyperconjugation. This increases the electron density of the benzene portion of the indole, activating it towards EAS. As an ortho-para director, it enhances the nucleophilicity of the C-4 and C-6 positions.

Steric Effect: The steric bulk of the methyl group at C-5 is relatively small and primarily influences the accessibility of the adjacent C-4 and C-6 positions.

The combination of these effects results in a nuanced reactivity profile. The activating methyl group on the benzene ring counteracts the deactivating effect of the bromine on the pyrrole ring to some extent. The regiochemical outcome of reactions is a balance between the directing effect of the C-5 methyl group towards C-4 and C-6, and the tendency for 3-substituted indoles to react at C-2. nih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Reactivity |

|---|---|---|---|---|

| Bromo | C-3 | -I (deactivating), +M (weakly activating) | Hinders C-2 and C-4; directs reactions away from C-3 | Deactivates the ring towards EAS; enables cross-coupling reactions |

| Methyl | C-5 | +I (activating), Hyperconjugation (activating) | Minor hindrance at C-4 and C-6 | Activates the benzene ring; directs EAS to C-4 and C-6 |

Detailed Mechanistic Studies of Specific Reactions Involving Bromomethylindole Analogues

The reactivity of this compound and its analogues is characterized by a rich variety of transformations, primarily centered around the chemically versatile carbon-bromine bond at the C3-position. The indole nucleus, being electron-rich, influences the course and mechanism of these reactions. Detailed mechanistic studies have illuminated the pathways of several key transformations, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, which are fundamental for the synthetic elaboration of this heterocyclic scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds from 3-bromoindole substrates. The general mechanisms for these transformations, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, proceed via a catalytic cycle involving Pd(0) and Pd(II) intermediates. However, the presence of the indole N-H group introduces specific mechanistic challenges and considerations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for the C3-arylation of bromoindoles. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination libretexts.orgorganic-chemistry.org.

Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated 14-electron Pd(0) complex, which is typically generated in situ. This step, often rate-determining, involves the insertion of the palladium into the C-Br bond, forming a square planar Pd(II) complex. The reactivity follows the trend I > Br > Cl wikipedia.org.

Transmetalation : This step requires the activation of the organoboron species (e.g., a boronic acid) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻) organic-chemistry.org. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

Reductive Elimination : In the final step, the two organic ligands on the palladium complex couple, forming a new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant mechanistic challenge in the Suzuki-Miyaura coupling of unprotected N-H indoles is the potential for catalyst inhibition. The acidic N-H proton can react with the basic conditions required for the reaction or the organometallic intermediates. More importantly, the nitrogen atom of the indolyl anion can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species, thereby hindering the catalytic cycle nih.gov. Studies on related unprotected nitrogen-rich heterocycles have shown that the choice of ligand and base is critical to overcome this inhibition and achieve high yields. Bulky electron-rich phosphine ligands, for example, can promote the desired reductive elimination step over catalyst deactivation pathways nih.gov.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the Indole-Br bond. | (L)₂Pd(0) → (L)₂Pd(Indolyl)(Br) |

| Transmetalation | Transfer of an organic group from the boronate "ate" complex to the Pd(II) center. | (L)₂Pd(Indolyl)(Br) + [R-B(OH)₃]⁻ → (L)₂Pd(Indolyl)(R) + Br⁻ + B(OH)₃ |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | (L)₂Pd(Indolyl)(R) → Indolyl-R + (L)₂Pd(0) |

Heck Reaction

The Heck reaction creates a new C-C bond by coupling the 3-bromoindole with an alkene. The accepted mechanism also involves a Pd(0)/Pd(II) catalytic cycle rug.nlmdpi.com.

Oxidative Addition : Similar to the Suzuki coupling, the first step is the oxidative addition of the 3-bromoindole to the Pd(0) catalyst, forming a Pd(II)-indolyl complex.

Migratory Insertion (Carbopalladation) : The alkene then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C (indole) bond. This step forms a new alkyl-palladium intermediate and dictates the regioselectivity of the addition.

β-Hydride Elimination : For the catalytic cycle to continue, a hydrogen atom on the carbon β to the palladium must be eliminated. This syn-elimination step forms the final substituted alkene product and a palladium-hydride species.

Regeneration of Catalyst : The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst and form a salt.

Aqueous phase Heck couplings have been successfully applied to halo-indoles and even unprotected halo-tryptophans, demonstrating the versatility of this reaction under specific conditions nih.gov. The choice of water-soluble ligands and bases is crucial for the success of these transformations on biologically relevant indole analogues nih.gov.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling 3-bromoindoles with a primary or secondary amine. The mechanism mirrors other palladium-catalyzed cross-couplings wikipedia.orgrsc.org.

Oxidative Addition : A Pd(0) complex reacts with the 3-bromoindole to form a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex.

Reductive Elimination : This final step involves the formation of the C-N bond, yielding the 3-aminoindole product and regenerating the Pd(0) catalyst.

Kinetic isotope effect studies have helped to confirm that for many systems, the oxidative addition of the aryl halide is the rate-determining step of the catalytic cycle nih.gov. For N-H containing substrates like indoles, the amine substrate must compete with the indole itself for coordination and reaction at the palladium center, adding a layer of complexity. The choice of a suitable ligand is critical to facilitate the desired C-N reductive elimination while avoiding side reactions nih.gov.

Halogen-Metal Exchange

Beyond palladium catalysis, the transformation of this compound can be achieved through halogen-metal exchange, typically using organolithium reagents. This reaction is extremely rapid, often proceeding at very low temperatures.

The mechanism of the lithium-halogen exchange has been proposed to proceed through a nucleophilic pathway involving an "ate-complex" intermediate wikipedia.orgpku.edu.cn.

Formation of "Ate-Complex" : The organolithium reagent (e.g., n-butyllithium or tert-butyllithium) attacks the bromine atom of the 3-bromoindole. This forms a transient, higher-order organometallic intermediate known as an "ate-complex," where the halogen is coordinated to the lithium atom of the reagent.

Exchange : This complex then rearranges, expelling the alkyl halide (e.g., butyl bromide) and forming the more stable 3-lithioindole species. The rate of exchange is influenced by the stability of the resulting carbanion, with sp²-hybridized carbanions (like the 3-indolyl anion) being more stable than sp³-hybridized ones wikipedia.org.

For substrates with acidic protons, such as the N-H of the indole ring, multiple equivalents of the organolithium reagent are required. The first equivalent acts as a base to deprotonate the indole nitrogen, while the subsequent equivalent performs the halogen-metal exchange. A modified protocol using a combination of a Grignard reagent (i-PrMgCl) and an organolithium reagent (n-BuLi) has been developed to achieve selective and practical bromine-metal exchange on bromoheterocycles bearing acidic protons under non-cryogenic conditions nih.gov. This method first forms the magnesium salt of the indole, which then participates in the lithium-halogen exchange, potentially via a magnesium "ate" complex nih.gov. The resulting 3-lithio-5-methyl-1H-indole is a powerful nucleophile that can be trapped with various electrophiles to install a wide range of functional groups at the C3-position.

| Step | Description | Key Transformation |

|---|---|---|

| Deprotonation | An equivalent of organolithium base removes the acidic N-H proton. | Indole-NH + R-Li → Indole-N⁻Li⁺ + R-H |

| "Ate-Complex" Formation | A second equivalent of organolithium attacks the bromine atom. | Indole-Br + R-Li → [Indole-Br-R]⁻Li⁺ |

| Exchange & Quench | The complex rearranges to form the 3-lithioindole, which reacts with an electrophile (E⁺). | [Indole-Br-R]⁻Li⁺ → Indole-Li + R-Br → Indole-E |

Advanced Functionalization Strategies for 3 Bromo 5 Methyl 1h Indole Derivatives

Directing Group-Assisted C-H Functionalization for Benzene Core Selectivity (C4-C7)

Achieving regioselective C-H functionalization on the benzene core (C4-C7 positions) of the indole (B1671886) ring is a significant challenge due to the higher intrinsic reactivity of the pyrrole moiety. nih.gov The use of directing groups, which are installed at the N1 or C3 position, has been pivotal in overcoming this hurdle. These groups coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond on the benzene ring and enabling its selective activation. nih.gov

Phosphorus-containing moieties, particularly phosphine oxides and related groups, have emerged as effective directing groups for C-H functionalization. researchgate.net When attached to the indole nitrogen, these groups can direct metal catalysts to functionalize the C7 position. For instance, di-tert-butyl(1H-indol-1-yl)phosphine oxide has been used to facilitate the palladium-catalyzed C7 arylation of indoles with high regioselectivity. nih.gov The choice of a phosphine-containing palladium catalyst, in conjunction with specific ligands like 2-chloropyridine, was found to be crucial for favoring C7 arylation over C3 arylation. nih.gov The bulkiness of the directing group is often critical for achieving high reactivity and selectivity at the C7 position. researchgate.net

Table 1: Examples of Phosphine-Based Directing Groups in Indole C-H Functionalization

| Directing Group | Target Position | Metal Catalyst | Reaction Type | Ref |

|---|---|---|---|---|

| Di-tert-butylphosphinoyl | C7 | Pd(OAc)₂ | Arylation | nih.govresearchgate.net |

| Diphenylphosphinoyl | C7 | Pd(OAc)₂ | Arylation | researchgate.net |

This strategy allows for the introduction of aryl groups at the otherwise unreactive C7 position, a transformation that would be difficult to achieve through classical electrophilic substitution.

For indoles that are already substituted at the C3 position, such as 3-bromo-5-methyl-1H-indole, a directing group at this position can facilitate functionalization at the C2 or C4 positions. The pivaloyl group is a removable directing group that has been successfully employed for this purpose. nih.govacs.org In an iridium-catalyzed reaction, a C3-pivaloyl group can direct the C-H heteroarylation of indoles to either the C2 or C4 position, with the regioselectivity being controlled by the choice of oxidant. chim.itnih.govacs.org

Furthermore, palladium catalysis has been used with a C3-pivaloyl directing group to achieve regioselective C4-arylation with aryl iodides. nih.gov The proposed mechanism involves the coordination of the palladium catalyst to the pivaloyl group, followed by C-H activation at the C4 position to form a metallacyclic intermediate. nih.gov This intermediate then undergoes oxidative addition with the aryl iodide and subsequent reductive elimination to yield the C4-arylated product. nih.gov

| Catalyst System | Directing Group | Target Position | Reaction Type | Ref |

| Iridium / Cu(OAc)₂·H₂O or Ag₂O | Pivaloyl | C2/C4 | Heteroarylation | nih.govacs.org |

| Palladium / Ag₂O | Pivaloyl | C4 | Arylation | nih.gov |

Cross-Coupling Reactions for Diverse Derivatization (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at the C3 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. Sequential Suzuki-Miyaura reactions can be performed on di-halogenated indoles, demonstrating the ability to selectively react at different halogenated positions based on reactivity (I > Br). thieme-connect.deresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of the bromoindole with an alkene to form a substituted alkene. This method is effective for introducing alkenyl groups at the C3 position. tezu.ernet.in

Sonogashira Coupling: This reaction couples the 3-bromoindole with a terminal alkyne, providing a direct route to 3-alkynylindoles. organic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Studies on 5-bromo-3-iodoindoles have shown that Sonogashira coupling can be performed selectively at the more reactive C3-iodo position, leaving the C5-bromo position available for subsequent Suzuki coupling. thieme-connect.deresearchgate.net This highlights the potential for sequential, site-selective functionalization.

Table 2: Overview of Cross-Coupling Reactions on Halogenated Indoles

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C (Aryl/Vinyl) | Pd(PPh₃)₄ / Base | tezu.ernet.inthieme-connect.de |

| Heck | Alkene | C-C (Alkenyl) | Pd(OAc)₂ / Ligand | tezu.ernet.in |

Regioselective Alkylation and Arylation Processes at Indole Positions

Beyond directing group-assisted methods, other strategies exist for the regioselective introduction of alkyl and aryl groups. For the indole nitrogen (N1), alkylation is a common transformation, often achieved using an alkyl halide and a base. This modification can be important for subsequent functionalization steps or for modulating the electronic properties of the indole ring.

Arylation at various positions can be achieved through the cross-coupling reactions mentioned previously. For instance, the Suzuki-Miyaura reaction is a primary method for C3-arylation starting from this compound. Direct arylation at other C-H positions, such as C7, can be accomplished with high selectivity by employing a suitable directing group on the indole nitrogen. researchgate.net

Heterocycle Annulation and Complex Polycyclic Indole Formation

The functional groups on the this compound scaffold can be utilized to construct fused ring systems, leading to complex polycyclic indole structures. These annulation strategies often involve intramolecular reactions that build new rings onto the indole core.

Palladium-catalyzed intramolecular annulation of alkynes is one such powerful method. acs.org For example, an indole bearing a bromo group at C2 and an alkyne-containing tether on the indole nitrogen can undergo an intramolecular cyclization to form γ-carboline derivatives with a new ring fused across the C4 and C5 positions. acs.org A similar strategy could be envisioned for a suitably functionalized this compound derivative, where the bromine and another tethered reactive group participate in a cyclization to build a new heterocyclic ring fused to the indole core.

Another approach involves [3+2] cycloaddition reactions. For instance, azomethine ylides generated from N-substituted α-amino acids can react with indole derivatives in an intramolecular fashion to create polycyclic indole frameworks. acs.org These advanced methods allow for the rapid construction of complex, multi-ring systems that are prevalent in biologically active natural products. rsc.org

Biological and Biomedical Research Applications of Brominated Indoles

Applications in Medicinal Chemistry and Drug Discovery Programs

3-Bromo-5-methyl-1H-indole serves as a versatile chemical intermediate and scaffold in the field of medicinal chemistry. Its structure, featuring a reactive bromine atom at the 3-position and a methyl group at the 5-position of the indole (B1671886) ring, makes it a valuable building block for the synthesis of more complex molecules. In drug discovery programs, such intermediates are crucial for constructing libraries of novel compounds that can be screened for various biological activities.

The presence of the bromine atom allows for a range of chemical transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which enable the introduction of diverse substituents to create new molecular entities. This synthetic flexibility is essential for structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. While this compound is primarily utilized as a precursor, its role is foundational in the development of potential new drugs targeting a variety of diseases.

Evaluation of Antimicrobial Activities

While the broader class of halogenated indole derivatives has been a subject of interest in the search for new antimicrobial agents, specific research detailing the antimicrobial profile of this compound is not extensively available in peer-reviewed literature.

There is a lack of specific studies focused on the antibacterial efficacy of this compound. Consequently, data on its minimum inhibitory concentrations (MIC) against various bacterial strains and investigations into its potential mechanisms of antibacterial action have not been reported.

Similarly, dedicated research evaluating the antifungal properties of this compound is not prominent in the available scientific literature. Therefore, its spectrum of activity against pathogenic fungi remains uncharacterized.

Anticancer Potential and Cytotoxicity Profiling

Indole-based compounds are widely investigated for their anticancer potential. However, specific and detailed research focusing on the anticancer properties of this compound is limited.

There are no specific published studies detailing the selective cytotoxicity of this compound against various human cancer cell lines. As a result, data regarding its potency (e.g., IC50 values) and selectivity for cancer cells over normal cells are not available.

Given the absence of cytotoxicity data, mechanistic studies to determine if this compound can induce programmed cell death (apoptosis) in cancer cells have not been reported. Therefore, information regarding its effects on apoptosis-related signaling pathways, such as the activation of caspases or regulation of Bcl-2 family proteins, is currently unavailable.

Inhibition of Specific Enzyme Systems (e.g., Glutathione S-transferase isozymes)

Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes that play a central role in cellular defense by catalyzing the conjugation of glutathione to a wide array of xenobiotics and electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.gov Overexpression of certain GST isozymes, such as GST Pi (GSTP1-1), has been directly correlated with resistance to various cancer chemotherapeutic drugs, making GSTs a key target for inhibitor development to circumvent drug resistance. nih.gov

The development of GST inhibitors is an active area of research, with agents like ethacrynic acid and various glutathione analog-based inhibitors being investigated to enhance the efficacy of chemotherapy. nih.gov While a broad range of phytochemicals and synthetic compounds have been evaluated for their ability to modulate GST activity, specific research on the inhibitory effects of brominated indoles on GST isozymes is still an emerging field. nih.govmdpi.com There is currently a lack of direct studies investigating the interaction between this compound and Glutathione S-transferase isozymes. However, the known ability of various small molecules to inhibit GSTs suggests that halogenated indoles could represent a novel class of modulators for these enzymes, warranting further investigation into their potential therapeutic applications in overcoming multidrug resistance in cancer. researchgate.net

Neurological and Psychiatric Disorder Research Applications

Brominated indoles, particularly those found in marine organisms, have shown significant potential as modulators of key neurological pathways. Their structural similarity to endogenous neurotransmitters like serotonin makes them prime candidates for investigation in the context of neurological and psychiatric disorders.

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial modulator of mood, cognition, and behavior, and its receptors are major targets for drugs treating depression, anxiety, and other psychiatric conditions. nih.gov Research into marine-derived indole alkaloids has revealed that halogenation, specifically bromination, plays a key role in their affinity and selectivity for serotonin receptor subtypes. nih.gov

For instance, aplysinopsin-type compounds, which are brominated at position 6 of the indole ring, have been found to modulate serotonin receptors. nih.gov Structure-activity relationship studies indicate that bromination of the indole nucleus is important for high-affinity and selective binding to the 5-HT2C receptor subtype. nih.gov Furthermore, studies on synthetic tryptamines have shown that halogenation at the C5 position of the indole ring can significantly influence receptor affinity. 5-chloro-N,N-dimethyltryptamine, a close analogue of a C5-bromo compound, displays high affinity for several serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT7. researchgate.net This evidence strongly suggests that the 5-bromo substitution, as seen in the scaffold of this compound, is a critical feature for potent interaction with serotonin pathways.

Table 1: Binding Affinities of Halogenated Tryptamines at Human Serotonin (5-HT) Receptors Data presented as Ki (nM). Lower values indicate higher affinity.

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2B | 5-HT6 | 5-HT7 |

|---|---|---|---|---|---|---|

| N,N-dimethyltryptamine | 136 | 49 | 26 | 108 | 103 | 129 |

| 5-Chloro-N,N-dimethyltryptamine | 31 | 55 | 28 | 39 | 107 | 45 |

| 5-Bromo-N,N-dimethyltryptamine | 66 | 45 | 26 | 77 | 102 | 87 |

| 5-Iodo-N,N-dimethyltryptamine | 100 | 50 | 25 | 134 | 114 | 128 |

Source: Adapted from relevant research on marine-inspired tryptamines. researchgate.net

The neurological effects of brominated indoles are not limited to the serotonergic system. Evidence suggests they may interact with a range of other neurotransmitter pathways. For example, certain aplysinopsins have the potential to influence the activity of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Additionally, 6-bromotryptamine, isolated from the marine tunicate Didemnum candidum, has demonstrated affinity for the neuronal nicotinic acetylcholine receptor (nAChR), indicating a potential role in modulating cholinergic neurotransmission. researchgate.net The structural features of this compound make it a plausible candidate for similar interactions, highlighting a need for further screening against a broader panel of neurological targets.

Anti-inflammatory and Analgesic Properties of Indole Analogues

Chronic inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory agents with improved safety profiles is a high priority. nih.gov Indole derivatives have long been recognized for their anti-inflammatory potential, with brominated indoles from marine sources showing particularly potent activity. nih.govnih.gov

Marine molluscs of the Muricidae family produce a variety of brominated indoles that exhibit significant anti-inflammatory properties. nih.govnih.gov Compounds such as 6-bromoisatin and tyrindoleninone have been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2). nih.gov The mechanism of action for these compounds involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor kappa B (NFκB) signaling pathway, a central regulator of the inflammatory response. nih.govnih.gov

Structure-activity relationship studies have consistently shown that the position of the bromine atom on the indole ring is crucial for activity. Specifically, bromine substitution at the C5 and C6 positions has been found to effectively increase anti-inflammatory potency. nih.gov This makes the 5-bromo substitution pattern of this compound particularly relevant. Furthermore, some complex indole derivatives containing a bromo-benzyl moiety have demonstrated both anti-inflammatory and antinociceptive (analgesic) effects in animal models, reducing leukocyte migration and decreasing pain responses. nih.gov

Table 2: Anti-Inflammatory Activity of Brominated Indoles from Dicathais orbita IC50 represents the concentration required for 50% inhibition.

| Compound | NO Inhibition (IC50, µM) | TNFα Inhibition (IC50, µM) |

|---|---|---|

| Isatin (non-brominated) | 339.8 | > 340 |

| 6-Bromoindole | 150.0 | 185.3 |

| 6-Bromoisatin | 122.7 | 120.2 |

| 5-Bromoisatin | 118.0 | 38.1 |

| Tyrindoleninone | 157.1 | 103.4 |

Source: Data compiled from studies on marine mollusc extracts. nih.gov

Investigation of Indole's Role in Host-Microbe Interactions and Biofilm Regulation

Bacteria often exist in complex communities called biofilms, which are notoriously resistant to antibiotics and host immune responses. nih.gov The formation and maintenance of biofilms are regulated by a cell-to-cell communication system known as quorum sensing (QS). nih.gov Indole itself is a recognized intercellular signaling molecule that can influence biofilm formation, virulence, and antibiotic resistance in a wide range of bacteria. nih.govnih.gov

Recent research has focused on using indole derivatives to disrupt QS pathways, thereby acting as anti-virulence and anti-biofilm agents. Halogenation of the indole scaffold has emerged as a powerful strategy to enhance this activity. A study on indole-3-carboxaldehydes demonstrated that bromination significantly increases their potency as QS inhibitors. mdpi.com Notably, 5-bromoindole-3-carboxaldehyde was found to be 13 times more effective at inhibiting QS in Chromobacterium violaceum than its non-brominated counterpart. mdpi.com

Similarly, simple brominated indoles have shown direct anti-biofilm effects. Both 4-bromoindole and 5-bromoindole were found to inhibit biofilm formation by the pathogenic bacterium Escherichia coli O157:H7. researchgate.net Other C5-halogenated indoles, such as 5-fluoroindole and 5-iodoindole, also effectively suppress biofilm formation and the production of virulence factors in Serratia marcescens. frontiersin.org This body of evidence highlights the potential of 5-bromo-substituted indoles like this compound as tools to combat bacterial pathogenicity by interfering with their communication and community behavior.

Natural Occurrence and Biosynthesis of Organobromine Indoles in Biological Systems

The marine environment is a rich source of structurally unique and biologically active natural products, with organobromine compounds being particularly prevalent. nih.gov A vast number of brominated indoles have been isolated from marine organisms, including algae, sponges, tunicates, and cyanobacteria. nih.govescholarship.org These compounds often play ecological roles for the producing organism, such as chemical defense.

While the specific natural occurrence of this compound has not been definitively reported, numerous closely related analogues have been isolated from marine sources. For example, the marine red alga Laurencia similis produces a range of polyhalogenated indoles, including 3,5,6-tribromo-1H-indole and 3,5-dibromo-1-methyl-1H-indole, which share the C3 and C5 halogenation pattern. nih.gov

The biosynthesis of these compounds typically begins with the amino acid tryptophan. The key step is the incorporation of bromine onto the indole ring, a reaction catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs). escholarship.org Metagenomic studies have begun to uncover the biosynthetic gene clusters responsible for producing haloindoles in aquatic cyanobacteria, revealing the enzymatic machinery that facilitates these specific halogenation reactions. escholarship.org The existence of these pathways and the isolation of structurally similar natural products suggest that this compound could potentially be a yet-undiscovered natural product or a synthetic derivative of a natural scaffold.

Marine Organism-Derived Brominated Compounds

A significant number of brominated indole alkaloids have been discovered in marine organisms, including fungi, bacteria, sponges, and algae. These compounds exhibit a wide array of biological effects, such as antibacterial, antifungal, anti-inflammatory, and cytotoxic activities. For instance, extracts from the marine mollusc Dicathais orbita have been found to contain brominated indoles with notable anti-inflammatory properties. While specific research focusing solely on this compound in this context is limited, the broader class of brominated indoles serves as a compelling starting point for drug discovery and development.

| Marine Source | Example of Brominated Compound Class | Observed Biological Activity |

| Marine Molluscs (Dicathais orbita) | Brominated Indoles | Anti-inflammatory |

| Marine Fungi | Prenylated Indole Alkaloids | Various bioactivities |

| Marine Bacteria | Simple, Bis-, and Tris-indoles | Various bioactivities |

| Marine Sponges | Brominated Indole Alkaloids | Various bioactivities |

| Marine Algae | Brominated Indoles | Antibacterial |

Enzymatic and Geochemical Mechanisms of C-Br Bond Formation

The formation of the carbon-bromine (C-Br) bond in nature is a fascinating process, occurring through both enzymatic and geochemical pathways.

Enzymatic Mechanisms: In marine organisms, the biosynthesis of brominated indoles is often catalyzed by a class of enzymes known as halogenases. Vanadium-dependent bromoperoxidases, for example, utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that can then electrophilically attack the indole ring. Flavin-dependent halogenases have also been identified as key players in the regioselective bromination of tryptophan and other indole-containing substrates. These enzymatic processes are highly efficient and selective, leading to the diverse array of brominated natural products observed in the marine environment.

Geochemical Mechanisms: Beyond enzymatic catalysis, geochemical processes can also contribute to the formation of C-Br bonds. In terrestrial and marine sediments, inorganic bromide can be transformed into organobromine compounds through abiotic processes. Studies have shown that bromine in humic substances and soil organic matter is covalently bonded to carbon. The decay of plant litter on the forest floor, for instance, can lead to the incorporation of bromide into organic matter through processes potentially mediated by extracellular enzymes or reactive mineral surfaces. Sunlight-driven photochemical reactions in seawater, involving dissolved organic matter, can also generate reactive bromine species, contributing to the abiotic formation of organobromine compounds.

Structure-Activity Relationship (SAR) Studies for Brominated Indole Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective therapeutic agents. For brominated indole scaffolds, SAR studies have revealed several key insights.

The position of the bromine atom on the indole ring is a critical determinant of biological activity. For example, in a series of 3-substituted indoles, the presence of a bromo substituent at the 5-position of the indole ring was found to be important for anticancer activity. This suggests that the electronic and steric properties imparted by the bromine atom at this position are favorable for interaction with the biological target.

Advanced Analytical Characterization and Method Development for Indole Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of indole (B1671886) derivatives, providing powerful tools for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for the analysis of 3-Bromo-5-methyl-1H-indole and related structures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is an indispensable technique for determining the purity of this compound and performing quantitative analysis. The separation is typically achieved using a reverse-phase (RP) approach, where a nonpolar stationary phase is used with a polar mobile phase.

For instance, the analysis of bromo-substituted indoles can be effectively carried out using C18 columns. rsc.orgsielc.com The mobile phase often consists of a mixture of acetonitrile or methanol and water, allowing for gradient elution to ensure optimal separation of the main compound from any impurities or byproducts. rsc.orgsielc.com Detection is commonly performed using a UV detector, as the indole ring system possesses a strong chromophore that absorbs light in the UV spectrum. sielc.com

Table 1: Representative HPLC Conditions for Analysis of Bromo-Indole Derivatives

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., XDB-C18, 9.6 mm x 250 mm) rsc.org |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture rsc.orgsielc.com |

| Detection | UV at 220 nm sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid can be used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

Gas Chromatography (GC) for Volatile Indole Derivatives

Gas Chromatography is a suitable technique for the analysis of volatile or semi-volatile indole derivatives like this compound. The compound must be thermally stable and sufficiently volatile to be vaporized without decomposition. In GC analysis of related indole compounds, instruments such as the Agilent 7890A have been utilized. rsc.org A common setup involves a capillary column, like the Agilent 19091J-413 (30 m × 320 μm × 0.25 μm), with nitrogen as the carrier gas and a Flame Ionization Detector (FID) for detection. rsc.org This technique is particularly effective for monitoring reaction progress and determining the percentage conversion of starting materials. rsc.org

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).

For this compound (C₉H₈BrN), the nominal molecular weight is 210.07 g/mol . sigmaaldrich.com The presence of a bromine atom is a distinctive feature in the mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Hyphenated Techniques (GC-MS, HPLC-MS)

The coupling of chromatographic techniques with mass spectrometry provides enhanced analytical capabilities. These hyphenated techniques allow for the separation of complex mixtures followed by the mass analysis of each individual component.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For indole derivatives, electron ionization (EI) is a common ionization method used in GC-MS. rsc.org This technique provides detailed fragmentation patterns that can be used for structural elucidation and library matching. For example, the analysis of various methylated and halogenated indoles has been performed using GC-MS systems like the ISQ Trace 1300. rsc.org

HPLC-MS is used for compounds that are not suitable for GC analysis due to low volatility or thermal instability. Soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, which often result in a prominent molecular ion peak with minimal fragmentation, making it ideal for molecular weight determination. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula of a compound, which is a critical step in the identification of new or unknown substances. For this compound, HRMS can distinguish its elemental composition (C₉H₈⁷⁹BrN) from other potential formulas that might have the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. The characterization of this compound is accomplished primarily through ¹H NMR and ¹³C NMR spectroscopy. rsc.org

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For 5-Bromo-3-methyl-1H-indole, the spectrum recorded in CDCl₃ shows characteristic signals for the aromatic protons on the indole ring, the NH proton, and the methyl group protons. rsc.org

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The spectrum for 5-Bromo-3-methyl-1H-indole shows distinct signals for each of the nine carbon atoms in the structure. rsc.org

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 5-Bromo-3-methyl-1H-indole in CDCl₃ rsc.org | ¹H NMR (500 MHz) | ¹³C NMR (125 MHz) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | 7.92 (s, 1H) | NH | 134.96 | C7a | | 7.73 (d, J = 1.6 Hz, 1H) | H-4 | 130.22 | C3a | | 7.29 (dd, J = 8.6, 1.9 Hz, 1H) | H-6 | 124.76 | C-4 | | 7.22 (d, J = 8.6 Hz, 1H) | H-7 | 122.95 | C-2 | | 6.99 (s, 1H) | H-2 | 121.64 | C-6 | | 2.32 (d, J = 0.9 Hz, 3H) | CH₃ | 112.50 | C-7 | | | | 111.60 | C-5 (C-Br) | | | | 9.64 | CH₃ | | | | C-3 signal not explicitly assigned | |

Note: The naming convention "5-Bromo-3-methyl-1H-indole" is used in the source data and is chemically identical to "this compound". The assignments in the table are based on typical indole chemical shifts.

One-Dimensional (1D) NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of ¹H and ¹³C spectra, the electronic environment of each proton and carbon atom in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the proton environments within the molecule. For this compound, the spectrum exhibits distinct signals for the indole N-H proton, the aromatic protons, the proton at the C2 position, and the methyl group protons. The N-H proton typically appears as a broad singlet in the downfield region (around δ 7.92 ppm), a characteristic feature of indole nitrogens. rsc.org The protons on the benzene ring appear at distinct chemical shifts due to the electronic effects of the bromine and methyl substituents. For instance, the proton at C4 (adjacent to the bromine) would be influenced differently than the proton at C6 or C7. A singlet corresponding to the proton at the C2 position is observed around δ 6.99 ppm. rsc.org The methyl group protons at the C5 position give rise to a sharp singlet at approximately δ 2.32 ppm. rsc.org

Below are the reported ¹H and ¹³C NMR spectral data for 5-Bromo-3-methyl-1H-indole, which corresponds to the target compound. rsc.org

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.92 | s | 1H | N-H |

| 7.73 | d, J = 1.6 Hz | 1H | H-4 |

| 7.29 | dd, J = 8.6, 1.9 Hz | 1H | H-6 |

| 7.22 | d, J = 8.6 Hz | 1H | H-7 |

| 6.99 | s | 1H | H-2 |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 134.96 | C-7a |

| 130.22 | C-3a |

| 124.76 | C-6 |

| 122.95 | C-4 |

| 121.64 | C-2 |

| 112.50 | C-5 |

| 111.60 | C-7 |

Note: NMR assignments can be complex and may require 2D NMR for unambiguous confirmation. Data sourced from supporting information for a publication. rsc.org

Two-Dimensional (2D) NMR (COSY, HMQC, HMBC) for Connectivity and Proximity Information

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.net For this compound, COSY spectra would show correlations between adjacent aromatic protons, such as H-6 and H-7. This helps to piece together the fragments of the spin systems within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). researchgate.netnih.govtetratek.com.tr For example, the HSQC spectrum would show a cross-peak connecting the proton signal at δ 2.32 ppm to the carbon signal at δ 9.64 ppm, confirming the assignment of the methyl group. rsc.org Similarly, each aromatic proton signal would correlate with its corresponding carbon signal.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. mdpi.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. mdpi.com The region between 1500-1660 cm⁻¹ will contain bands from the C=C stretching vibrations of the aromatic rings. mdpi.com The C-H bonds of the aliphatic methyl group will show stretching vibrations in the 2800–3000 cm⁻¹ range. mdpi.com The presence of the carbon-bromine bond would be indicated by a stretching vibration in the lower frequency (fingerprint) region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum. The interpretation of Raman and IR spectra is often aided by theoretical calculations to assign vibrational bands to specific normal modes. montclair.edu

X-ray Crystallography for Definitive Solid-State Structural Determination

Indole and its derivatives often crystallize in systems like orthorhombic or monoclinic. nih.gov The crystal packing is heavily influenced by intermolecular interactions. A key interaction in 1H-indoles is the hydrogen bond formed between the N-H group of one molecule and the π-system of an adjacent molecule (N-H···π interactions). nih.govnih.govacs.org Other significant interactions include π···π stacking between the aromatic rings and weaker van der Waals forces. nih.govnih.govacs.org The presence of the bromine atom in this compound could introduce additional dipole-dipole or halogen bonding interactions, further influencing the crystal lattice. The final crystal habit, whether it forms plates, needles, or prisms, is sensitive to crystallization conditions such as the solvent used. nih.govnih.gov

Development of Advanced Techniques for In-Situ Reaction Monitoring and Process Analytical Technology

Modern chemical synthesis and process development increasingly rely on advanced analytical methods for real-time, in-situ monitoring of reactions. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgstepscience.com

For reactions involving the synthesis or modification of this compound, PAT tools can be invaluable.

In-Situ Spectroscopy (FTIR, Raman, NMR): Probes can be inserted directly into a reaction vessel to collect spectroscopic data in real-time. spectroscopyonline.commt.com This allows chemists to track the consumption of reactants, the formation of intermediates, and the appearance of the final product without the need for manual sampling and offline analysis. spectroscopyonline.comresearchgate.net This provides immediate feedback on reaction kinetics, conversion, and potential side reactions, enabling rapid process optimization.

Automated Synthesis Platforms: The integration of in-situ monitoring with automated reactors allows for accelerated reaction screening and optimization. nih.gov This approach is crucial for efficiently exploring reaction conditions and building robust processes for the synthesis of complex indole derivatives.

The goal of implementing these advanced techniques is to gain a deeper understanding of the chemical process, leading to improved yield, higher purity, reduced waste, and enhanced safety and consistency in manufacturing. mt.comeuropeanpharmaceuticalreview.com

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements of 3-Bromo-5-methyl-1H-indole

Future research in the synthesis of this compound is likely to focus on developing more efficient, sustainable, and scalable methods. While the direct bromination of 5-methylindole is a known route, advancements in regioselective C-H activation could offer alternative and more atom-economical pathways to introduce the bromine atom at the C3 position. Furthermore, exploring flow chemistry and microwave-assisted synthesis could lead to higher yields, reduced reaction times, and improved safety profiles for its preparation.

The functionalization of the this compound scaffold is a key area ripe for expansion. The bromine atom at the C3 position is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions. Future work should continue to explore the breadth of these reactions, including:

Palladium-catalyzed cross-coupling reactions: Expanding the scope of Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings will enable the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups at the C3 position. Investigating novel phosphine ligands and reaction conditions can lead to higher efficiency and functional group tolerance.

Copper-catalyzed reactions: Exploring copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can provide complementary methods for forming C-N, C-O, and C-S bonds.

C-H Activation: While the C3 position is functionalized, opportunities for regioselective C-H activation at other positions of the indole (B1671886) ring (C2, C4, C6, and C7) will allow for the synthesis of polysubstituted indole derivatives with complex molecular architectures. The development of novel directing groups will be crucial for achieving high regioselectivity in these transformations.

These advancements will provide access to a vast library of novel 3-substituted and polysubstituted 5-methylindole derivatives for further investigation.

Emerging Frontiers in Biological Activity and Therapeutic Potential Exploration

The indole scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. While specific biological data for this compound is not extensively reported, its structural features suggest significant therapeutic potential that warrants future investigation.

Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives in various therapeutic areas:

Anticancer Activity: Given that many bromo- and methyl-substituted indole derivatives exhibit potent anticancer properties, screening this compound and its derivatives against a panel of cancer cell lines is a logical next step. Mechanistic studies could explore their potential as inhibitors of protein kinases, tubulin polymerization, or other cancer-related targets.

Antimicrobial and Antiviral Activity: The indole nucleus is present in many natural and synthetic antimicrobial and antiviral agents. The unique electronic and steric properties conferred by the bromo and methyl groups may lead to the discovery of novel agents with activity against drug-resistant bacteria and viruses.

Neuroprotective and Anti-inflammatory Effects: Indole derivatives have shown promise in the treatment of neurodegenerative diseases and inflammatory conditions. Future studies could investigate the potential of this compound derivatives to modulate pathways involved in these complex diseases.

A systematic structure-activity relationship (SAR) study will be crucial to identify the key structural features responsible for any observed biological activity and to guide the design of more potent and selective therapeutic agents.

Role of Computational Chemistry in Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in accelerating the research and development of this compound derivatives. rsc.org

Key areas where computational chemistry can make significant contributions include:

Predictive Design of Novel Derivatives: DFT calculations can be used to predict the electronic properties, reactivity, and potential biological activity of virtual libraries of this compound derivatives. This in silico screening can help prioritize the synthesis of compounds with the highest probability of desired properties, saving time and resources.

Mechanistic Understanding of Reactions: Computational studies can provide detailed insights into the reaction mechanisms of the synthesis and functionalization of this compound. Understanding the transition states and intermediates of reactions can help in optimizing reaction conditions and developing new synthetic methodologies.

Elucidation of Biological Mechanisms: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives with biological targets such as enzymes and receptors. This can help in understanding the molecular basis of their biological activity and in designing more potent and selective inhibitors.

The synergy between computational predictions and experimental validation will be instrumental in the rational design of novel molecules with tailored properties.

Opportunities for Advanced Analytical Method Development in Indole Research

The development of robust and sensitive analytical methods is essential for the characterization and quantification of this compound and its derivatives. Future research in this area should focus on:

Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are invaluable, the application of more advanced methods such as 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of complex derivatives. High-resolution mass spectrometry (HRMS) will continue to be essential for accurate mass determination and elemental composition analysis.

Chromatographic Methods: The development of efficient high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods will be important for the purification and purity assessment of synthesized compounds. Chiral chromatography methods will be necessary for the separation of enantiomers if chiral derivatives are synthesized.

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure of this compound and its derivatives, which is crucial for understanding their solid-state packing and for correlating their structure with their properties. nih.gov

The development of standardized analytical protocols will ensure the quality and reproducibility of research findings in this field.

Prospects for Derivatization, Scaffold Expansion, and Novel Material Applications

The unique structure of this compound makes it an attractive building block for the creation of more complex molecular architectures and novel materials.

Future research directions in this area include:

Derivatization and Scaffold Hopping: The functional handles on the this compound scaffold can be used to synthesize a wide range of derivatives. Furthermore, the indole ring can serve as a template for "scaffold hopping," where the core structure is modified to create novel heterocyclic systems with potentially improved properties.

Synthesis of Conducting Polymers: Indole and its derivatives can be polymerized to form conducting polymers. nih.govwikipedia.org The presence of the bromo and methyl groups on the this compound monomer could influence the electronic and physical properties of the resulting polymer, leading to materials with tailored conductivity and stability for applications in electronics. nih.gov

Development of Optoelectronic Materials: Functionalized indoles have shown interesting photophysical properties, including fluorescence and non-linear optical activity. rsc.org By strategically introducing chromophores and other functional groups onto the this compound scaffold, it may be possible to develop novel materials for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. chemrxiv.org

The exploration of these avenues could lead to the discovery of new molecules and materials with unique and valuable properties, further highlighting the significance of this compound as a versatile chemical entity.

常见问题

Q. Q1. What are the primary synthetic routes for 3-Bromo-5-methyl-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via bromination of 5-methylindole using reagents like N-bromosuccinimide (NBS) in dichloromethane at room temperature . Alternative routes involve N-alkylation reactions, where NaH in DMSO acts as a base to deprotonate the indole NH, followed by alkylation with alkyl halides (e.g., benzyl bromide or propargyl bromide) . Yield optimization requires precise stoichiometry (e.g., 1.2 equivalents of alkylating agent) and inert atmospheres to prevent side reactions. Low yields (e.g., 25% in PEG-400:DMF systems) may arise from competing azide-alkyne cycloadditions or incomplete purification via flash chromatography .

Q. Q2. How is this compound characterized structurally, and what spectroscopic markers are critical?

Methodological Answer: Key characterization tools include:

- 1H NMR : Look for deshielded aromatic protons (δ 7.2–7.3 ppm) and methyl group signals (δ 2.3–2.5 ppm). Coupling constants (e.g., J = 8.7 Hz for adjacent protons) confirm substitution patterns .

- 13C NMR : Aromatic carbons appear at δ 110–135 ppm, with bromine-induced deshielding at C3 (δ ~125 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 210.07) validate molecular weight .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in substituent positions .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory crystallographic data for brominated indole derivatives?

Methodological Answer: Contradictions in crystallographic data (e.g., bond-length discrepancies) often arise from disordered solvent molecules or twinning. Strategies include:

Q. Q4. What catalytic systems optimize cross-coupling reactions involving this compound?

Methodological Answer: Suzuki-Miyaura coupling with Pd(PPh3)4 in THF/H2O (3:1) at 80°C effectively replaces bromine with aryl/heteroaryl groups . For challenging substrates (e.g., electron-deficient partners), use Buchwald-Hartwig conditions (Pd2(dba)3, XPhos) in toluene at 110°C. Monitor reaction progress via TLC (silica, hexane:EtOAc 7:3) to avoid over-coupling .

Q. Q5. How do electronic effects of the bromine and methyl groups influence regioselectivity in electrophilic substitutions?

Methodological Answer: The bromine atom at C3 acts as a strong electron-withdrawing group, directing electrophiles to C4 or C6 positions. The methyl group at C5 exerts a weaker electron-donating effect, favoring C6 substitution in nitration or halogenation. Computational studies (DFT, Gaussian 09) can model charge distribution to predict reactivity . Experimental validation involves competitive reactions with deuterated analogs to track isotopic labeling patterns .

Q. Q6. What strategies mitigate low yields in multi-step syntheses of indole-based drug candidates using this compound?

Methodological Answer:

- Stepwise purification : Use flash chromatography (silica gel, gradient elution) after each step to isolate intermediates .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for CuI-catalyzed azide-alkyne cycloadditions .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve atom economy and reduce waste .

Data Analysis and Optimization

Q. Q7. How should researchers analyze conflicting bioactivity data for this compound derivatives?

Methodological Answer:

- Dose-response curves : Use GraphPad Prism to calculate IC50 values, ensuring replicates (n ≥ 3) to assess statistical significance .

- SAR studies : Compare analogs (e.g., 5-bromo vs. 5-chloro derivatives) to isolate the bromine’s role in binding affinity .

- Docking simulations (AutoDock Vina) : Model interactions with targets (e.g., topoisomerase II) to rationalize discrepancies between in vitro and in vivo results .

Q. Q8. What computational tools predict the stability of this compound in biological matrices?

Methodological Answer:

- Molecular dynamics (GROMACS) : Simulate hydrolysis rates in physiological pH (7.4) to identify labile bonds .

- ADMET predictors (Schrödinger QikProp) : Estimate metabolic stability (e.g., CYP3A4 susceptibility) and plasma protein binding .

Advanced Applications

Q. Q9. How is this compound utilized in fragment-based drug discovery (FBDD)?

Methodological Answer:

- Library design : Combine with azide fragments (e.g., 4-fluorophenyl triazoles) via click chemistry to generate diverse scaffolds .

- SPR screening : Immobilize target proteins (e.g., kinases) on Biacore chips to measure binding kinetics (ka/kd) of indole fragments .

Q. Q10. What crystallographic databases store structural data for this compound derivatives?

Methodological Answer:

- Cambridge Structural Database (CSD) : Search entries using refcodes (e.g., CCDC-2191474) for bond-length/angle comparisons .

- Protein Data Bank (PDB) : Analyze co-crystal structures with therapeutic targets (e.g., serotonin receptors) to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。